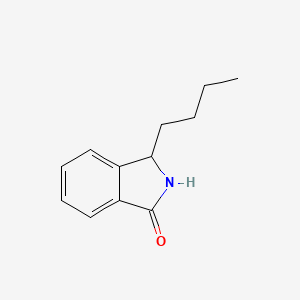

1H-Isoindol-1-one, 3-butyl-2,3-dihydro-

Description

Contextualization within the Isoindolone Class

The 1H-Isoindol-1-one, 3-butyl-2,3-dihydro- scaffold belongs to the broader family of isoindole derivatives. This class of compounds is characterized by a benzene (B151609) ring fused to a five-membered nitrogen-containing ring.

The isoindole family encompasses several core structures with varying levels of oxidation and substitution, which dictates their chemical properties and nomenclature. nih.gov

Isoindole: This is the aromatic parent compound, consisting of a fused benzene and pyrrole (B145914) ring. wikipedia.org It is a regioisomer of indole (B1671886) and is typically unstable unless substituted. nih.gov

Isoindoline (B1297411): As the fully reduced form of isoindole, isoindoline (2,3-dihydro-1H-isoindole) is more stable. nih.govmdpi.com

Isoindolinone: The incorporation of a carbonyl group into the isoindoline structure gives rise to isoindolinone (1,3-dihydro-2H-isoindol-1-one). nih.gov The subject of this article, 1H-Isoindol-1-one, 3-butyl-2,3-dihydro-, is a substituted isoindolinone.

Phthalimide (B116566): The addition of a second carbonyl group at the 3-position of the isoindolinone ring results in phthalimide (isoindole-1,3-dione). nih.govwikipedia.org This derivative is commercially important and serves as a scaffold for many pharmaceutical compounds. wikipedia.orgmdpi.com

| Compound Name | Core Structure | Key Structural Features |

|---|---|---|

| Isoindole | Fused Benzene and Pyrrole Rings | Aromatic 10π-electron system. nih.gov |

| Isoindoline | 2,3-dihydro-1H-isoindole | Fully reduced, non-aromatic heterocyclic ring. nih.gov |

| Isoindolinone | 1,3-dihydro-2H-isoindol-1-one | Contains one carbonyl group in the heterocyclic ring. nih.gov |

| Phthalimide | Isoindole-1,3-dione | Contains two carbonyl groups in the heterocyclic ring. nih.govwikipedia.org |

The 2,3-dihydro-1H-isoindol-1-one moiety, also known as the isoindolinone core, is a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. nih.gov This structural motif is explored for its potential in developing new drugs for various therapeutic areas, including neurological disorders, inflammatory diseases, and cancer. ontosight.ai

Research has shown that derivatives of this moiety can exhibit potent pharmacological activities. For instance, a series of 3-alkyl-2,3-dihydro-1H-isoindol-1-ones were designed and synthesized to develop novel agents against ischemic stroke. nih.gov Among these, the 3-butyl substituted compound (3d in the study) demonstrated significant inhibitory activity on platelet aggregation, comparable to aspirin (B1665792) and edaravone (B1671096). nih.govdovepress.com This compound also showed potent free-radical scavenging activity and the ability to protect cells from oxidative stress. nih.gov The high bioavailability and rapid distribution to brain tissue further underscore the therapeutic potential of this specific isoindolinone derivative. nih.govnih.gov

Historical Perspective of Isoindolone Research

The study of isoindolones and their derivatives has a rich history, evolving from fundamental chemical synthesis to the development of clinically significant pharmaceuticals.

The parent isoindole structure has been known for over a century. nih.gov One of the most infamous early compounds based on this scaffold is Thalidomide, a phthalimide derivative, which was introduced in the late 1950s as a sedative. nih.govmdpi.com Though its history is marred by tragic teratogenic effects, the investigation into its biological mechanisms has led to a deeper understanding of the immunomodulatory activities of this class of compounds. mdpi.com

The first naturally occurring isoindole, 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, was isolated from a marine sponge in 1982. nih.gov This discovery spurred further interest in identifying and synthesizing novel isoindole and isoindolinone structures from natural sources and through synthetic chemistry.

Research interest in isoindolones has significantly evolved over the decades. Initially focused on synthesis and basic characterization, the field has shifted towards exploring the vast therapeutic potential of these compounds. The tragic case of Thalidomide paradoxically opened new avenues of research, leading to the development of analogues with potent and specific biological activities.

Modification of the phthalimide core of Thalidomide led to the approval of drugs like lenalidomide (B1683929) in 2004 and pomalidomide (B1683931) in 2013 for the treatment of multiple myeloma. nih.gov This demonstrated that the isoindolinone scaffold could be chemically modified to enhance therapeutic effects while minimizing adverse effects.

Contemporary research continues to explore the diverse biological activities of isoindolinones. Scientists are designing and synthesizing novel derivatives with potential applications as carbonic anhydrase inhibitors, antioxidants, and antimicrobial agents. nih.gov The development of compounds like 3-n-butyl-2,3-dihydro-1H-isoindol-1-one for ischemic stroke highlights the ongoing efforts to harness the therapeutic potential of this versatile chemical scaffold. nih.govdovepress.comnih.gov The field has also seen advancements in synthetic methodologies, including biocatalysis and cascade reactions, to create complex isoindolone structures with high selectivity. researchgate.netaminer.org

| Compound Name |

|---|

| 1H-Isoindol-1-one, 3-butyl-2,3-dihydro- |

| 3-n-butyl-2,3-dihydro-1H-isoindol-1-one |

| 3-n-butylphthalide |

| Apremilast |

| Aspirin |

| Edaravone |

| Indole |

| Isoindole |

| Isoindoline |

| Isoindolinone |

| Lenalidomide |

| Phthalimide |

| Pomalidomide |

| Pyrrole |

| Thalidomide |

| 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione |

Structure

3D Structure

Properties

IUPAC Name |

3-butyl-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-3-8-11-9-6-4-5-7-10(9)12(14)13-11/h4-7,11H,2-3,8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRHNUZCUUOQOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C2=CC=CC=C2C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465398 | |

| Record name | 1H-Isoindol-1-one, 3-butyl-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122654-56-2 | |

| Record name | 1H-Isoindol-1-one, 3-butyl-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Isoindol 1 One, 3 Butyl 2,3 Dihydro and Its Analogs

General Approaches to the 2,3-Dihydro-1H-isoindol-1-one Core Structure

The synthesis of the fundamental 2,3-dihydro-1H-isoindol-1-one scaffold can be achieved through several reliable methods, each starting from readily available aromatic precursors.

Phthalic Anhydride-Based Condensation and Cyclization Reactions

Phthalic anhydride (B1165640) serves as a common and cost-effective starting material for the synthesis of isoindolinone derivatives. The general approach involves the reaction of phthalic anhydride with primary amines. This reaction typically proceeds in two stages: the initial formation of a phthalamic acid intermediate, followed by cyclization to the corresponding N-substituted phthalimide (B116566). Subsequent reduction of one of the carbonyl groups of the phthalimide yields the desired 2,3-dihydro-1H-isoindol-1-one.

The reaction of phthalic anhydride with an amine initially forms a 2-(aminocarbonyl)benzoic acid. Heating this intermediate, often in the presence of a dehydrating agent like acetic anhydride, leads to the formation of an N-substituted phthalimide. The reduction of the phthalimide to the isoindolinone can be accomplished using various reducing agents, such as sodium borohydride.

| Reactants | Reagents | Product | Reference |

| Phthalic anhydride, Aniline | Acetic acid | 2-phenylisoindoline-1,3-dione | masterorganicchemistry.com |

| Phthalic anhydride, 4-aminobenzaldehyde | Dichloromethane (B109758) | 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde | |

| Phthalic anhydride, Aliphatic amines | Microwave irradiation | N-substituted-phthalimide derivatives | researchgate.net |

Strategies from 2-Formylbenzoic Acid Derivatives

Another versatile precursor for the synthesis of 2,3-dihydro-1H-isoindol-1-ones is 2-formylbenzoic acid and its derivatives. These compounds can undergo condensation with a variety of primary amines to form an intermediate Schiff base (imine), which then cyclizes to the isoindolinone structure.

This method allows for the direct incorporation of a substituent at the 2-position (the nitrogen atom) of the isoindolinone ring. The reaction is often carried out by heating the 2-formylbenzoic acid and the amine in a suitable solvent, such as toluene (B28343), with azeotropic removal of water to drive the reaction to completion. Catalyst-free, one-pot, three-component reactions in water have also been developed using o-formylbenzoic acids, primary amines, and acetophenones. google.com

| Reactants | Conditions | Product | Reference |

| o-Formylbenzoic acids, Primary amines, Acetophenones | Water, 70 °C, 12 hours | Isoindolinone derivatives | google.com |

| 2-Formylbenzoic acid, α-Amino alcohols | Toluene, reflux | Substituted isoindolinones |

One-Pot Multicomponent Reactions for Isoindolin-1-one-3-phosphonates

One-pot multicomponent reactions represent an efficient strategy for the synthesis of complex molecules in a single step, avoiding the isolation of intermediates. For the synthesis of isoindolin-1-one (B1195906) derivatives, a notable example is the three-component reaction of 2-formylbenzoic acid, a primary amine, and a phosphite (B83602) ester. wikipedia.org This reaction leads to the formation of isoindolin-1-one-3-phosphonates.

The reaction proceeds through the initial formation of an imine from 2-formylbenzoic acid and the amine, which is then attacked by the phosphite nucleophile. Subsequent cyclization yields the final product. These reactions can be performed under solvent- and catalyst-free conditions, making them environmentally friendly. wikipedia.org Microwave irradiation has been shown to significantly accelerate the reaction, providing the desired products in high yields in a much shorter time compared to conventional heating. orgsyn.org

| Reactants | Conditions | Product | Yield | Reference |

| 2-Formylbenzoic acid, Aniline, Dimethyl phosphonate | 90 °C, 5 days | Isoindolin-1-one-3-phosphonate | 14% | orgsyn.org |

| 2-Formylbenzoic acid, Aniline, Dimethyl phosphonate | Microwave irradiation, 90 °C, several minutes | Isoindolin-1-one-3-phosphonate | 77% | orgsyn.org |

| 2-Formylbenzoic acid, (S)- or (R)-amines, Dimethyl phosphonate | Solvent and catalyst-free, 80 °C | (3R,1'S)- and (3S,1'S)-isoindolin-1-one-3-phosphonates | 75% | orgsyn.org |

Reductive-Alkylation Procedures for 3-Alkyl-2,3-dihydro-1H-isoindol-1-ones

Reductive alkylation, also known as reductive amination, is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.org In the context of isoindolinone synthesis, this can be applied to introduce an alkyl group at the 3-position. This typically involves the reaction of a suitable precursor, such as a 2-acylbenzoic acid or its ester, with an amine source under reducing conditions.

The process involves the in situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. masterorganicchemistry.com This methodology provides a direct route to 3-alkyl-substituted isoindolinones. For instance, the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with amines in the presence of platinum nanowire catalysts under a hydrogen atmosphere can produce N-substituted isoindolinones in excellent yields.

Targeted Synthesis of 1H-Isoindol-1-one, 3-butyl-2,3-dihydro-

The specific synthesis of 1H-Isoindol-1-one, 3-butyl-2,3-dihydro- can be achieved by adapting general methods to incorporate the butyl group at the 3-position.

Specific Reaction Pathways and Conditions (e.g., Triethylsilane and Trifluoroboron Etherate)

A plausible and efficient route for the synthesis of 1H-Isoindol-1-one, 3-butyl-2,3-dihydro- involves the reduction of a suitable precursor, such as 3-butylidene-2,3-dihydro-1H-isoindol-1-one or a related compound with a carbonyl group at the 3-position. The use of triethylsilane in combination with a Lewis acid like boron trifluoride etherate provides a powerful system for the reduction of carbonyls and imines.

The reaction mechanism involves the activation of the carbonyl or imine group by the Lewis acid, making it more susceptible to hydride transfer from the triethylsilane. This ionic hydrogenation is a mild and selective method for reduction.

A general procedure would involve dissolving the precursor in a suitable solvent like dichloromethane, followed by the addition of triethylsilane. The reaction mixture is then treated with boron trifluoride etherate, often at reduced temperatures, and allowed to warm to room temperature. After the reaction is complete, a standard aqueous workup is performed to isolate the desired 3-butyl-2,3-dihydro-1H-isoindol-1-one.

| Precursor | Reagents | Product |

| 3-Butylidene-2,3-dihydro-1H-isoindol-1-one | Triethylsilane, Boron trifluoride etherate | 1H-Isoindol-1-one, 3-butyl-2,3-dihydro- |

This method is advantageous due to its operational simplicity and the mild conditions employed, which are often compatible with a wide range of functional groups.

Optimization of Reaction Yields and Selectivity

The efficiency of synthesizing 3-substituted isoindolinones is highly dependent on the optimization of reaction parameters. Key factors that influence reaction yields and selectivity include the choice of base, solvent, temperature, and the nature of the reactants.

For instance, in the synthesis of 3-substituted isoindolin-1-ones via lithiation of N'-benzyl-N,N-dimethylureas, the use of t-BuLi in anhydrous THF at 0°C, followed by reaction with various electrophiles, has been shown to produce high yields of the desired products. researchgate.net The optimization of base and solvent is crucial. In some reactions, a catalytic amount of a base like potassium carbonate (K2CO3) is sufficient to promote the reaction, while in others, stronger bases or specific stoichiometric amounts are necessary to achieve high conversion. researchgate.net For example, the use of one equivalent of triethylamine (B128534) in dichloromethane was found to be necessary for high yields in the reaction of dimethyl malonate, whereas only 0.2 equivalents resulted in a significantly lower yield of 40% after 24 hours.

The nature of the solvent can also dramatically impact the outcome. In the synthesis of certain 3-substituted isoindolin-1-ones, using solvents such as methanol (B129727), ethyl acetate, chloroform, or dimethylformamide resulted in very low yields. However, the addition of a small amount of dichloromethane led to the maximum isolation of the desired products. nih.gov

Below is an interactive data table summarizing the optimization of reaction conditions for the synthesis of a 3-substituted isoindolinone.

Large-Scale Preparative Methods for 3-Substituted Isoindolinones

The transition from laboratory-scale synthesis to large-scale preparation of 3-substituted isoindolinones presents several challenges, including cost-effectiveness, safety, and scalability of reagents and reaction conditions. An efficient large-scale synthesis is crucial for the practical application of these compounds, particularly in the pharmaceutical industry.

One example of a scalable method involves the direct alkylation of chiral N-tert-butyl-sulfinyl-substituted isoindolinones. A gram-scale synthesis of a 3-substituted isoindolinone was successfully performed, demonstrating the suitability of this method for larger-scale preparations. acs.org Starting from 1.3 grams of the N-tert-butylsulfinyl-isoindolinone, 1.6 grams of the alkylated product were obtained, corresponding to an 87% yield. acs.org This demonstrates the potential for this methodology to be adapted for industrial production.

Key considerations for large-scale synthesis include:

Reagent Cost and Availability: Utilizing inexpensive and readily available starting materials and reagents is paramount.

Process Safety: Avoiding hazardous reagents and reaction conditions, such as highly flammable solvents or pyrophoric bases at industrial scales, is a priority.

Work-up and Purification: Developing simple and efficient purification methods, such as crystallization, to avoid chromatography is often necessary for large-scale production.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product minimizes waste and improves efficiency.

Asymmetric Synthesis of 3-Substituted Isoindolinones

The biological activity of 3-substituted isoindolinones is often dependent on the stereochemistry at the C3 position. Therefore, the development of asymmetric synthetic methods to produce enantiomerically pure or enriched compounds is of high importance.

Chiral Auxiliaries in Isoindolinone Synthesis (e.g., N-tert-Butylsulfinyl-isoindolinones)

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. nih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Several chiral auxiliaries have been employed in the synthesis of 3-substituted isoindolinones, including (R)- or (S)-phenylglycinol and (+)- or (−)-trans-2-(α-cumyl)cyclohexanol (TCC). acs.org However, these can have drawbacks such as moderate yields, suboptimal stereoselectivity, high cost, or challenging removal conditions. acs.org

A particularly effective chiral auxiliary for this purpose is (S)-tert-butylsulfinamide. acs.org This auxiliary can be readily introduced by condensation with methyl 2-formylbenzoate (B1231588) to form a sulfinylimine, which is then reduced and cyclized in one pot to afford the N-tert-butylsulfinyl-isoindolinone. acs.org This intermediate can then be deprotonated and alkylated with high diastereoselectivity. The tert-butylsulfinyl group can be efficiently removed under acidic conditions. acs.org

The table below compares different chiral auxiliaries used in the asymmetric synthesis of 3-substituted isoindolinones.

Stereoselective Alkylation and Derivatization Strategies

The stereoselective alkylation of a carbanion derived from an isoindolinone bearing a chiral auxiliary is a powerful method for introducing a substituent at the C3 position with high stereocontrol. The deprotonation is typically carried out using a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperatures, followed by the addition of an electrophile (e.g., an alkyl halide).

The choice of base and reaction conditions can significantly influence the diastereoselectivity of the alkylation. For example, in the alkylation of an N-tert-butylsulfinyl-isoindolinone, using LDA as the base generally provides excellent yields and high diastereomeric ratios. acs.org

Beyond alkylation, other stereoselective derivatizations can be performed. For instance, 3-hydroxyisoindolinones can serve as substrates in transition metal-catalyzed and organocatalyzed stereoselective transformations to afford a variety of chiral 3-substituted isoindolinone derivatives. nih.gov

Diastereomeric Ratio Control and Analysis

Controlling the diastereomeric ratio (d.r.) is a critical aspect of asymmetric synthesis. In the context of 3-substituted isoindolinones, this is often achieved by carefully selecting the chiral auxiliary, reagents, and reaction conditions. High diastereoselectivity, often exceeding 95:5, has been reported for the alkylation of N-tert-butylsulfinyl-isoindolinones. acs.org

The analysis of the diastereomeric ratio is typically performed using analytical techniques such as high-performance liquid chromatography (HPLC) on a chiral stationary phase or nuclear magnetic resonance (NMR) spectroscopy. acs.orgresearchgate.net In ¹H NMR spectroscopy, the signals of the protons in the two diastereomers will be in different chemical environments, leading to separate, quantifiable signals. researchgate.net Careful integration of these distinct signals allows for the determination of the diastereomeric ratio. researchgate.net For more complex mixtures or for definitive structural assignment, X-ray crystallography can be employed. acs.org

Synthesis of Related Isoindolones and Dithiones

The synthetic methodologies developed for 3-substituted isoindolinones can often be extended to the preparation of related heterocyclic structures. For example, N-substituted isoindolinone acetates can be synthesized via a tandem imine umpolung-intramolecular aza-Michael addition. organic-chemistry.org

Furthermore, the synthesis of isoindole-1,3-diones and their dithione analogs has also been explored. Isoindole-1,3-diones can be prepared from the corresponding phthalic anhydrides by reaction with amines. researchgate.netacgpubs.orgmdpi.comnih.govresearchgate.net The synthesis of 2-substituted 1H-isoindole-1,3(2H)-dithiones has been achieved through the reaction of 2,N-dilithiobenzothioamides with isothiocyanates. This reaction proceeds via the formation of N¹,N²-disubstituted benzene-1,2-dicarbothioamides, which then undergo intramolecular cyclization with the loss of a primary amine to yield the desired dithione.

2-Substituted 3-Thioxo-2,3-dihydro-1H-isoindol-1-ones Synthesis from 2,N-Dilithiobenzamides

A notable one-pot method has been developed for the synthesis of 2-substituted 3-thioxo-2,3-dihydro-1H-isoindol-1-ones, which are sulfur analogs of the isoindolinone core. clockss.org This approach utilizes N-substituted 2,N-dilithiobenzamides as key intermediates. These reactive species are generated by treating N-substituted benzamides with two equivalents of butyllithium. clockss.org

The subsequent reaction of the dilithium (B8592608) intermediate with various isothiocyanates leads to the formation of N-alkyl(or aryl)-2-(alkyl(or aryl)thiocarbamoyl)benzamide derivatives. These intermediates undergo a spontaneous ring closure, accompanied by the loss of an alkyl or aryl amine, to yield the desired 3-thioxoisoindolinone derivatives. clockss.org The cyclization is believed to occur through the attack of the amide nitrogen on the thiocarbonyl of the thioamide unit. clockss.org This method provides a facile route to these compounds under mild conditions, avoiding the harsher reagents like phosphorus pentasulfide or Lawesson's reagent that are traditionally used. clockss.org

The starting N-substituted benzamides for this synthesis can be readily prepared from commercially available benzoyl chlorides and primary amines. clockss.org This efficient, one-pot procedure allows for the feasible synthesis of a series of 3-thioxoisoindolinone derivatives that are otherwise difficult to prepare. clockss.org

Table 1: Synthesis of 2-Substituted 3-Thioxo-2,3-dihydro-1H-isoindol-1-ones

| N-Substituent (R¹) | Isothiocyanate (R²-NCS) | Product | Yield (%) |

| Ethyl | Ethyl isothiocyanate | 2-Ethyl-3-thioxo-2,3-dihydro-1H-isoindol-1-one | 78 |

| Propyl | Propyl isothiocyanate | 2-Propyl-3-thioxo-2,3-dihydro-1H-isoindol-1-one | 80 |

| Isopropyl | Isopropyl isothiocyanate | 2-Isopropyl-3-thioxo-2,3-dihydro-1H-isoindol-1-one | 75 |

| Phenyl | Phenyl isothiocyanate | 2-Phenyl-3-thioxo-2,3-dihydro-1H-isoindol-1-one | 85 |

| Benzyl | Benzyl isothiocyanate | 2-Benzyl-3-thioxo-2,3-dihydro-1H-isoindol-1-one | 82 |

This table is generated based on representative examples of the described synthetic method.

Formation of Isoindole-1,3-diones from Precursors

Isoindole-1,3-diones, also known as phthalimides, are crucial precursors and analogs of isoindolinones. Their synthesis has been extensively studied, with various methods developed from different starting materials.

One common approach involves the use of phthalic anhydride and its derivatives. researchgate.net Short-term refluxing of phthalic anhydride with primary amines or amino compounds leads to the formation of N-substituted isoindole-1,3-diones. researchgate.net Similarly, 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione can be reacted with compounds like ethanolamine (B43304) or 1-amino-2-propanol in refluxing toluene to yield the corresponding N-substituted isoindole-1,3-dione derivatives. acgpubs.org

Another widely used precursor is phthalimide itself. A general procedure involves the synthesis of N-hydroxymethylphthalimide by refluxing phthalimide with formaldehyde (B43269). This intermediate can then be reacted with a range of nucleophiles. For instance, an equimolar mixture of N-hydroxymethylphthalimide and various 3-substituted aryl-4-amino-5-mercapto-1,2,4-triazoles can be refluxed in methanol with a few drops of triethylamine to produce more complex isoindole-1,3-dione derivatives. neliti.com

The synthesis of these compounds is foundational for creating a diverse library of molecules, as the N-substituent can be varied extensively, and the isoindole core can be further functionalized. researchgate.netnih.gov

Table 2: Examples of Isoindole-1,3-dione Synthesis from Precursors

| Precursor | Reagent(s) | Reaction Conditions | Product Type |

| Phthalic Anhydride | Primary Amines | Reflux | N-Substituted Isoindole-1,3-diones |

| 3a,4,7,7a-Tetrahydroisobenzofuran-1,3-dione | Ethanolamine | Toluene, Reflux | N-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione |

| Phthalimide | Formaldehyde | Reflux | N-hydroxymethylphthalimide |

| N-hydroxymethylphthalimide | 3-Aryl-4-amino-5-mercapto-1,2,4-triazole | Methanol, Triethylamine, Reflux | 2-(((3-Aryl-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino)methyl)-1H-isoindole-1,3(2H)-dione |

This table summarizes various synthetic routes to Isoindole-1,3-diones.

Microwave-Assisted Synthesis of Substituted 2,3-dihydro-1H-isoindol-1-ones

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of heterocyclic compounds, including isoindolinones and their analogs. nih.gov The use of microwave irradiation as a heating source can dramatically shorten reaction times, increase product yields, and improve reproducibility compared to conventional heating methods. bas.bg

This methodology has been successfully applied to the synthesis of various related heterocyclic systems. For example, a microwave-assisted protocol for the synthesis of 2,2′-(2-oxindoline-3,3′-diyl)-bis(1H-inden-1,3(2H)-dione) derivatives was developed via the condensation of isatin (B1672199) derivatives with 1,3-indandione (B147059) in water, using a nanoporous catalyst. This method highlights the benefits of microwave heating, resulting in very short reaction times and good yields. bas.bg

In another relevant application, a library of 2-aryl-1H-isoindole-1,3-diones was prepared using microwave-assisted parallel synthesis. researchgate.net This demonstrates the utility of the technique for rapid compound library generation. The synthesis of 3-hydroxy-2-oxindoles from the reaction of isatins with active methylene (B1212753) compounds has also been optimized using microwave irradiation, showing significant rate enhancement over conventional thermal activation. mdpi.com These examples underscore the potential of microwave-assisted methods for the efficient and rapid synthesis of the 2,3-dihydro-1H-isoindol-1-one scaffold and its derivatives.

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Reaction | Heating Method | Reaction Time | Yield (%) |

| Isatin + Malonic Acid | Microwave (Method A) | 10 min | 97 |

| Isatin + Malonic Acid | Conventional (Method B) | 120 min | 93 |

| 5-Bromo-isatin + Cyanoacetic Acid | Microwave (Method A) | 10 min | 72 |

| 5-Bromo-isatin + Cyanoacetic Acid | Conventional (Method B) | 120 min | 79 |

Data adapted from the synthesis of 3-hydroxy-2-oxindoles, a structurally related class, illustrating the typical advantages of microwave heating. mdpi.com

Structural Elucidation and Spectroscopic Characterization of 1h Isoindol 1 One, 3 Butyl 2,3 Dihydro

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Through one-dimensional and two-dimensional experiments, a complete assignment of the proton (¹H) and carbon (¹³C) signals of 1H-Isoindol-1-one, 3-butyl-2,3-dihydro- has been achieved, confirming the proposed structure. researchgate.net

The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. researchgate.net The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

¹H NMR Spectroscopy: The ¹H NMR spectrum displays distinct signals for each unique proton in the molecule. The aromatic protons on the isoindolinone core appear in the downfield region, while the aliphatic protons of the butyl group and the chiral center are found upfield. A broad singlet corresponding to the N-H proton of the lactam is also observed. researchgate.net

The detailed assignments are presented below:

A doublet at 7.85 ppm (J=7.5 Hz) is assigned to the aromatic proton adjacent to the carbonyl group. researchgate.net

A triplet of doublets at 7.56 ppm (J=7.5, 1.1 Hz) corresponds to another aromatic proton. researchgate.net

A multiplet between 7.45-7.49 ppm accounts for the remaining two aromatic protons. researchgate.net

A broad singlet at 7.03 ppm is characteristic of the amide (N-H) proton. researchgate.net

The proton at the chiral center (C3), deshielded by the adjacent nitrogen and aromatic ring, appears as a doublet of doublets at 4.62 ppm (J=7.6, 4.5 Hz). researchgate.net

The protons of the butyl chain are resolved as multiplets between 1.92-2.00 ppm, 1.60-1.70 ppm, and 1.28-1.46 ppm, with the terminal methyl group appearing as a triplet at 0.90 ppm (J=7.1 Hz). researchgate.net

Interactive ¹H NMR Data Table

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 7.85 | d | 7.5 | 1H | Ar-H |

| 7.56 | td | 7.5, 1.1 | 1H | Ar-H |

| 7.45 | dd | 15.3, 7.5 | 2H | Ar-H |

| 7.03 | s | - | 1H | N-H |

| 4.62 | dd | 7.6, 4.5 | 1H | N-CH |

| 2.00–1.92 | m | - | 1H | CH₂Pr |

| 1.70–1.60 | m | - | 1H | CH₂Pr |

| 1.46–1.28 | m | - | 4H | 2xCH₂ |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the lactam ring shows a characteristic downfield signal. The aromatic carbons are observed in the typical range, while the aliphatic carbons of the butyl group are found at higher field. researchgate.net

Key ¹³C NMR assignments include:

The carbonyl carbon (C=O) at 169.34 ppm. researchgate.net

The quaternary aromatic carbons at 147.78 ppm and 132.31 ppm. researchgate.net

The aromatic CH carbons at 131.36, 127.74, 122.83, and 122.64 ppm. researchgate.net

The chiral carbon (N-CH) at 55.89 ppm. researchgate.net

The carbons of the butyl chain at 33.70, 26.75, 22.02, and the terminal methyl carbon at 13.77 ppm. researchgate.net

Interactive ¹³C NMR Data Table

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

|---|---|---|

| 169.34 | C | C=O |

| 147.78 | C | Ar-C |

| 132.31 | C | Ar-C |

| 131.36 | CH | Ar-CH |

| 127.74 | CH | Ar-CH |

| 122.83 | CH | Ar-CH |

| 122.64 | CH | Ar-CH |

| 55.89 | CH | N-CH |

| 33.70 | CH₂ | Butyl-CH₂ |

| 26.75 | CH₂ | Butyl-CH₂ |

| 22.02 | CH₂ | Butyl-CH₂ |

While specific 2D NMR spectra for this compound are not detailed in the primary literature, these techniques are instrumental for unambiguous signal assignment.

DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT experiment would be used to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments made in the ¹³C NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. For instance, the HSQC spectrum would show a cross-peak between the proton signal at 4.62 ppm and the carbon signal at 55.89 ppm, definitively assigning them to the C3-H group. Similar correlations would confirm the assignments for all CH, CH₂, and CH₃ groups in the butyl chain and the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the N-H proton showing a correlation to the carbonyl carbon (C=O) at 169.34 ppm and the chiral carbon (N-CH) at 55.89 ppm. The C3 proton at 4.62 ppm would show correlations to the quaternary aromatic carbon at 132.31 ppm and the first methylene (B1212753) carbon of the butyl chain at 33.70 ppm, confirming the connectivity of the butyl group to the isoindolinone core.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound and to gain insight into its structure through fragmentation analysis.

While the available data is from standard ESI-MS, a High-Resolution Mass Spectrometry (HRMS) analysis would be the definitive method for confirming the molecular formula. HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the calculation of the elemental composition (C₁₂H₁₅NO) with a high degree of confidence.

Electrospray Ionization Mass Spectrometry (ESI-MS) analysis was performed on the compound, providing key information about its molecular mass. researchgate.net

The key findings from the ESI-MS analysis are:

A prominent signal at m/z 190, which corresponds to the protonated molecule [M+H]⁺. This confirms the molecular weight of the compound as 189 g/mol . researchgate.net

A signal at m/z 379, corresponding to the protonated dimer [2M+H]⁺. researchgate.net

Interactive ESI-MS Data Table

| m/z Value | Ion Species | Relative Intensity | Interpretation |

|---|---|---|---|

| 190 | [M+H]⁺ | 100% | Protonated molecular ion |

Fragmentation analysis under MS/MS conditions would likely show the loss of the butyl group as a primary fragmentation pathway, leading to a fragment ion corresponding to the isoindolinone core.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1H-Isoindol-1-one, 3-butyl-2,3-dihydro- would exhibit characteristic absorption bands corresponding to its lactam and aromatic functionalities.

Based on the spectra of related isoindolinone and isoindole-1,3-dione derivatives, the following characteristic peaks are expected: mdpi.comnih.gov

N-H Stretching: A moderate to strong absorption band in the region of 3200-3400 cm⁻¹ due to the stretching vibration of the N-H bond in the lactam ring.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the butyl group would be observed as strong bands in the 2850-2960 cm⁻¹ region. acgpubs.org

C=O Stretching (Amide I Band): A very strong and sharp absorption band is expected in the range of 1670-1715 cm⁻¹. This peak is characteristic of the carbonyl group in a five-membered lactam ring. acgpubs.orgmdpi.com

N-H Bending (Amide II Band): A moderate absorption band around 1550-1600 cm⁻¹ corresponding to the N-H bending vibration. mdpi.com

C=C Stretching (Aromatic): Medium to weak absorption bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

Interactive IR Data Table (Expected Absorptions)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

|---|---|---|

| ~3300 | Medium-Strong | N-H Stretch |

| >3000 | Weak-Medium | Aromatic C-H Stretch |

| 2850-2960 | Strong | Aliphatic C-H Stretch |

| ~1690 | Very Strong | C=O Stretch (Lactam) |

| ~1595 | Medium | N-H Bend / Aromatic C=C Stretch |

Characteristic Absorption Bands for Functional Groups (e.g., Carbonyl, N-H)

Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups present in a molecule. For 1H-Isoindol-1-one, 3-butyl-2,3-dihydro-, the key characteristic absorption bands are associated with the carbonyl (C=O) group of the lactam ring and the amine (N-H) group.

The carbonyl stretching vibration (νC=O) in five-membered lactams, such as the isoindolinone ring, typically appears in the range of 1700-1750 cm⁻¹. This is at a higher frequency compared to acyclic amides due to the ring strain. The precise position of the band can be influenced by the substituents on the ring.

The N-H stretching vibration (νN-H) for a secondary amide within a lactam ring is expected to be observed in the region of 3200-3400 cm⁻¹. The broadness and exact frequency of this peak can be indicative of the extent of intermolecular hydrogen bonding in the sample.

Below is a table summarizing the expected characteristic IR absorption bands for the primary functional groups in 1H-Isoindol-1-one, 3-butyl-2,3-dihydro-.

| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1700-1750 |

| Amine (N-H) | Stretching | 3200-3400 |

X-ray Crystallography for Solid-State Structure Determination

Crystal Structure Analysis and Molecular Conformation

The crystal structure of a related compound, (S)-2-(tert-butylsulfinyl)-3-benzyl-isoindolin-1-one, reveals key conformational features of the isoindolinone core. acs.org In this analogue, the isoindolinone ring system is not perfectly planar. The five-membered ring adopts a slight envelope or twisted conformation. It is anticipated that 1H-Isoindol-1-one, 3-butyl-2,3-dihydro- would exhibit a similar conformation, with the butyl group at the C3 position influencing the local stereochemistry.

The orientation of the butyl group will be a defining feature of the molecular conformation. It can adopt either a pseudo-axial or pseudo-equatorial position relative to the mean plane of the isoindolinone ring, which will be determined by the minimization of steric interactions within the crystal lattice.

The following table presents representative crystallographic data for a related 3-substituted isoindolinone, which can be used as a model to understand the likely crystal packing and unit cell dimensions.

| Parameter | (S)-2-(tert-butylsulfinyl)-3-benzyl-isoindolin-1-one acs.org |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.345(2) |

| b (Å) | 10.567(3) |

| c (Å) | 18.234(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1799.8(8) |

| Z | 4 |

Planarity and Steric Aspects of the Isoindolinone Skeleton

The isoindolinone skeleton, consisting of a fused benzene (B151609) ring and a γ-lactam ring, is largely planar, though minor deviations from planarity are expected in the lactam portion. The fusion to the rigid benzene ring imposes significant constraints on the conformation of the five-membered ring.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For 1H-Isoindol-1-one, 3-butyl-2,3-dihydro-, with the chemical formula C₁₂H₁₅NO, the theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, nitrogen, and oxygen. This provides a benchmark for assessing the purity of a synthesized sample.

The following table details the theoretical elemental composition of 1H-Isoindol-1-one, 3-butyl-2,3-dihydro-.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 76.15 |

| Hydrogen | H | 1.008 | 15 | 15.120 | 8.00 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.40 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.46 |

| Total | 189.258 | 100.00 |

Reactivity and Derivatization Studies of the 1h Isoindol 1 One, 3 Butyl 2,3 Dihydro Scaffold

Chemical Transformations of the Isoindolone Core

The inherent chemical functionalities of the 3-butylisoindolinone scaffold, namely the lactam (cyclic amide) and the aromatic ring, dictate its reactivity. These sites can undergo a variety of transformations, including oxidation, reduction, and nucleophilic substitution, which allow for profound modifications of the core structure.

Oxidation Reactions of Isoindole Derivatives

While specific oxidation studies on 1H-Isoindol-1-one, 3-butyl-2,3-dihydro- are not extensively detailed, the general reactivity of related heterocyclic systems suggests potential pathways. Oxidation reactions in organic chemistry can target various parts of a molecule depending on the reagents used. mdpi.com For instance, photooxidation processes involving singlet oxygen are known to react with olefins containing allylic hydrogens to form allylic hydroperoxides. nih.gov In the context of the isoindolinone scaffold, oxidation could potentially occur at the benzylic C3 position under specific conditions, or on the aromatic ring if subjected to strong oxidizing agents, though this often requires harsh conditions. The development of metal-free catalytic systems for the selective oxygenation of C-H bonds is an active area of research that could be applicable to functionalizing the isoindolinone core. nih.gov

Reduction Reactions of Ester and Amide Groups

The lactam moiety within the isoindolinone core is susceptible to reduction, providing a key pathway to related saturated heterocyclic systems like isoindolines. The reduction of the amide bond in 3-substituted isoindolinones is a valuable transformation. For example, reagents such as borane (B79455) dimethyl sulfide (B99878) complex (BH₃-Me₂S) can effectively reduce the cyclic amide to an amine, yielding the corresponding 1-substituted 2,3-dihydroisoindoles. This transformation is crucial as both isoindolinones and their reduced isoindoline (B1297411) counterparts are important pharmacophores in drug discovery.

Another approach involves the alkoxide-catalyzed hydrosilylation of benzolactams. Using a catalyst such as potassium tert-butoxide (t-BuOK) with a reductant like diphenylsilane (B1312307) (Ph₂SiH₂), the lactam can be reduced to form isoindoles. These reactive intermediates can then be trapped, for instance, in a Diels-Alder reaction with N-phenylmaleimide to yield more complex polycyclic structures.

| Reducing Agent | Catalyst/Conditions | Product Type |

|---|---|---|

| Borane dimethyl sulfide (BH₃-Me₂S) | Standard conditions | 1-Substituted 2,3-dihydroisoindole |

| Diphenylsilane (Ph₂SiH₂) | t-BuOK | Isoindole (trapped as Diels-Alder adduct) |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental for modifying the isoindolinone scaffold. While the 3-butylisoindolinone itself does not possess a typical leaving group at the 3-position, related derivatives, such as 3-hydroxyisoindolinones, readily undergo this type of reaction. researchgate.net The hydroxyl group can be activated under acidic conditions to form a highly reactive N-acyliminium ion intermediate. This electrophilic species is then readily attacked by a variety of nucleophiles, allowing for the introduction of new substituents at the C3 position. researchgate.net

This principle highlights the synthetic versatility of the isoindolinone core, where the C3 position can be functionalized through an intermediate that facilitates nucleophilic attack. This strategy is a cornerstone for creating libraries of 3,3-disubstituted isoindolinones, which are important motifs in biologically active compounds. researchgate.net The resonance donation from the lone pair on the isoindole nitrogen renders the α-position (C1 or C3) nucleophilic in the parent isoindole, but upon protonation or acylation, this reactivity can be reversed (umpolung), making the C3 position electrophilic and susceptible to nucleophilic attack. nih.gov

Functionalization at Specific Positions

Targeted functionalization at the C3 and N2 positions of the 1H-Isoindol-1-one, 3-butyl-2,3-dihydro- scaffold is essential for tuning its physicochemical and pharmacological properties.

Alkylation at the 3-Position

The C3 position of the isoindolinone ring, adjacent to the carbonyl group and the aromatic ring, is acidic and can be deprotonated to form a carbanion. This anion can then be alkylated with various electrophiles. This direct alkylation is a powerful method for synthesizing C3-substituted and C3,3-disubstituted isoindolinones. For instance, after installing a chiral auxiliary on the nitrogen atom (like a tert-butylsulfinyl group), deprotonation with a strong base such as lithium diisopropylamide (LDA) followed by reaction with an alkylating agent affords 3-substituted isoindolinones with high diastereoselectivity.

Further alkylation can lead to 3,3-disubstituted products. Cascade reactions involving 2-acylbenzonitriles and various nucleophiles, often promoted by a mild base like potassium carbonate, provide a convenient route to these tetrasubstituted carbon centers. researchgate.net This approach is valuable for creating more complex molecular structures from readily available starting materials. researchgate.net

| Method | Key Reagents | Position | Outcome |

|---|---|---|---|

| Direct Alkylation | LDA, Alkyl Halide | C3 | Introduction of a second alkyl group at C3 |

| Cascade Reaction | K₂CO₃, 2-Acylbenzonitrile, Nucleophile | C3 | Formation of 3,3-disubstituted isoindolinones |

N-Substitution Strategies

The nitrogen atom of the lactam in 3-butyl-2,3-dihydro-1H-isoindol-1-one is a secondary amide and can be functionalized through various N-substitution strategies. The acidic N-H proton can be removed by a base to generate an amidate anion, which can then react with electrophiles.

One common method is N-alkylation, where the amidate reacts with alkyl halides or other alkylating agents to introduce a substituent on the nitrogen atom. Another powerful approach is the three-component reaction of a 2-formylbenzoic acid, a primary amine, and a secondary phosphine (B1218219) oxide, which directly yields N-substituted isoindolinones under mild, catalyst-free conditions. This method allows for the direct incorporation of a wide variety of substituents on the nitrogen atom.

Furthermore, N-chloromethylation of related phthalimide (B116566) systems using formaldehyde (B43269) and hydrogen chloride, followed by nucleophilic substitution of the resulting chloride, demonstrates another route for N-functionalization that could be adapted for isoindolinones. mdpi.com These strategies are crucial for building molecular diversity and exploring the structure-activity relationships of isoindolinone-based compounds.

Substitution on the Aromatic Ring

The aromatic ring of the 1H-isoindol-1-one scaffold is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic systems. wikipedia.orgbyjus.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, preserving the aromaticity of the system. byjus.com The feasibility and outcome of such substitutions on the 3-butyl-2,3-dihydro-1H-isoindol-1-one core are dictated by the electronic properties of the fused lactam ring, which acts as a substituent on the benzene (B151609) ring. lumenlearning.comlibretexts.org

The fused lactam ring's influence on the aromatic system is a composite of two opposing electronic effects:

Resonance Effect (+R): The nitrogen atom of the lactam ring possesses a lone pair of electrons that can be delocalized into the aromatic π-system. This electron donation increases the electron density of the ring, particularly at the positions ortho and para to the nitrogen atom (C-4 and C-6). This effect tends to activate the ring towards electrophilic attack. pressbooks.pub

Inductive Effect (-I): The carbonyl group within the lactam ring is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This creates a dipole, pulling electron density away from the nitrogen and, by extension, from the aromatic ring through the sigma bonds. This inductive effect deactivates the ring.

In the case of an amide fused to a benzene ring, the resonance effect of the nitrogen typically outweighs the inductive effect of the carbonyl group. Consequently, the fused lactam ring is generally considered to be an activating group and an ortho-, para- director . libretexts.orgpressbooks.pub This means that electrophilic substitution is directed preferentially to the C-4 and C-6 positions.

The general mechanism for electrophilic aromatic substitution involves two main steps masterorganicchemistry.com:

Formation of the Sigma Complex: The π-electrons of the aromatic ring attack the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic π-system and yielding the substituted product. masterorganicchemistry.com

For the 3-butyl-2,3-dihydro-1H-isoindol-1-one scaffold, attack at the C-4 or C-6 position leads to a more stable carbocation intermediate because an additional resonance structure can be drawn where the positive charge is delocalized onto the lactam nitrogen atom. Attack at the C-5 or C-7 (meta) positions does not allow for this additional stabilization.

Common electrophilic aromatic substitution reactions that could be applied to this scaffold include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The specific reaction conditions would determine the precise nature and yield of the products.

Table 1: Predicted Directing Effects of the Isoindol-1-one Scaffold in Electrophilic Aromatic Substitution

| Position | Relationship to Lactam N-atom | Predicted Reactivity | Rationale |

| C-4 | ortho | Activated | Resonance stabilization from the nitrogen lone pair delocalizes the positive charge in the sigma complex. |

| C-5 | meta | Deactivated | The positive charge in the sigma complex cannot be delocalized onto the lactam nitrogen. |

| C-6 | para | Activated | Resonance stabilization from the nitrogen lone pair delocalizes the positive charge in the sigma complex. |

| C-7 | meta | Deactivated | The positive charge in the sigma complex cannot be delocalized onto the lactam nitrogen. |

Mechanistic Investigations of Reaction Pathways

The synthesis of the 1H-isoindol-1-one core is a critical area of study, with various mechanistic pathways proposed for its construction. These pathways often involve key steps such as deprotonation to generate a nucleophile, followed by an intramolecular cyclization event to form the characteristic five-membered lactam ring. nih.gov

Proposed Reaction Mechanisms (e.g., Deprotonation, Cyclization)

A common and conceptually straightforward approach to the synthesis of the isoindolone scaffold involves the intramolecular cyclization of a suitably substituted precursor, often derived from a benzoic acid or benzamide (B126) derivative. A generalized mechanism can be proposed that highlights the key steps of deprotonation and subsequent cyclization.

Consider a generic precursor such as a 2-substituted N-alkylbenzamide. The reaction pathway can be outlined as follows:

Deprotonation: The first step often involves the deprotonation of a carbon atom adjacent to the nitrogen of the amide and also bearing an appropriate activating group or being part of a larger functional moiety that can be transformed. In many synthetic strategies, this step is part of the formation of an intermediate that is poised to cyclize. For instance, in pathways involving the reduction of an imide, a nucleophilic center is generated that can participate in cyclization.

Intramolecular Nucleophilic Attack (Cyclization): The generated nucleophile (or a nucleophilic center within an intermediate) then attacks an electrophilic carbon on the benzene ring or a side chain. In the classic synthesis from 2-cyanobenzoic acid derivatives, for example, reduction of the nitrile can be followed by spontaneous cyclization onto the carboxylic acid derivative.

Protonation/Tautomerization: The cyclized intermediate then undergoes protonation or tautomerization to yield the final, stable 1H-isoindol-1-one product.

Alternative advanced strategies, such as the aza-Prins cyclization, involve the formation of an endocyclic N-acyliminium ion from a reduced N-homopropargyl imide. nsf.gov This electrophilic intermediate then undergoes a diastereoselective cyclization, demonstrating a more complex but highly controlled pathway to the isoindolone core. nsf.gov Another modern approach involves the oxidative cyclization of 2'-alkynylacetophenone oximes, which proceeds through radical cation intermediates to form the heterocyclic ring system. nih.gov

Role of Intermediates in Isoindolone Synthesis (e.g., 2-thiocarbamoylbenzamides)

The intermediates formed during the synthesis of isoindolones are crucial in dictating the reaction's outcome and efficiency. While the outline specifies 2-thiocarbamoylbenzamides as an example, a review of prominent synthetic literature does not frequently highlight this particular class of compounds as common direct precursors or intermediates for the 1H-isoindol-1-one scaffold. Thioamides are versatile functional groups in organic synthesis, but their role in pathways leading directly to isoindolones is not as extensively documented as other intermediates.

More commonly cited intermediates in modern isoindolone synthesis include:

N-Acyliminium Ions: These electrophilic intermediates are pivotal in various cyclization strategies. For instance, they can be generated from 3-hydroxyisoindolones and subsequently undergo reactions like the aza-Prins cyclization to build more complex, fused heterocyclic systems. nsf.gov

Radical Cations: In photoinduced electron transfer (PET) reactions, radical cations can serve as key intermediates. The oxidative cyclization of 2'-alkynylacetophenone oximes, for example, proceeds through the formation of a radical cation, which then undergoes a facile C-N bond formation to create the isoindolone ring structure. nih.gov

Organometallic Intermediates: Palladium-catalyzed reactions, such as those involving intramolecular C-H amination, proceed through various organopalladium intermediates. These pathways offer a powerful method for the direct formation of the C-N bond required for the lactam ring.

Computational Chemistry and Molecular Modeling of 1h Isoindol 1 One, 3 Butyl 2,3 Dihydro

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a ligand to a protein of interest.

Ligand-Protein Interaction Analysis (e.g., Cholinesterases, Cyclooxygenases, DENV2 Protease)

Currently, there is a lack of publicly available molecular docking studies that specifically investigate the interaction of 1H-Isoindol-1-one, 3-butyl-2,3-dihydro- with cholinesterases (such as acetylcholinesterase and butyrylcholinesterase), cyclooxygenases (COX-1 and COX-2), or the DENV2 protease.

However, research on structurally related compounds, specifically derivatives of 1H-isoindole-1,3(2H)-dione (a phthalimide), has shown inhibitory potential against these enzyme classes. For instance, various derivatives of 1H-isoindole-1,3(2H)-dione have been the subject of molecular docking and dynamics simulations to evaluate their inhibitory capabilities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govmdpi.com Similarly, other studies have performed molecular docking of different 1H-isoindole-1,3(2H)-dione derivatives with cyclooxygenases to understand their anti-inflammatory potential. mdpi.com In the context of DENV2 protease, while various inhibitors have been identified and studied through molecular docking, none of these studies have specifically included 1H-Isoindol-1-one, 3-butyl-2,3-dihydro-. nih.govmdpi.com

It is important to note that 1H-Isoindol-1-one, 3-butyl-2,3-dihydro- has a phthalimidine core, which is structurally distinct from the phthalimide (B116566) core of the isoindoline-1,3-dione derivatives mentioned in the available literature. Therefore, the binding interactions and affinities of these related compounds cannot be directly extrapolated to 1H-Isoindol-1-one, 3-butyl-2,3-dihydro-.

Prediction of Binding Modes and Affinities

As a direct consequence of the absence of specific molecular docking studies for 1H-Isoindol-1-one, 3-butyl-2,3-dihydro- with cholinesterases, cyclooxygenases, and DENV2 protease, there is no available data on its predicted binding modes or binding affinities with these targets.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Acetylcholinesterase | No data available | No data available |

| Butyrylcholinesterase | No data available | No data available |

| Cyclooxygenase-1 (COX-1) | No data available | No data available |

| Cyclooxygenase-2 (COX-2) | No data available | No data available |

| DENV2 Protease | No data available | No data available |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules. In the context of drug discovery, MD simulations can provide a more dynamic and detailed view of the ligand-protein interactions and the stability of the complex over time.

There are no specific molecular dynamics simulation studies available in the scientific literature for 1H-Isoindol-1-one, 3-butyl-2,3-dihydro-. However, such simulations have been employed for related 1H-isoindole-1,3(2H)-dione derivatives to assess the stability of their interactions with cholinesterases. nih.gov These studies on analogous compounds highlight the utility of MD simulations in understanding the dynamic behavior of ligands within the binding pockets of enzymes.

In Silico Predictions of Compound Behavior

In silico tools can predict the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion (ADME), as well as its potential interactions with a broader range of biological targets.

Bioavailability and Brain Tissue Distribution Analysis

Research has shown that 1H-Isoindol-1-one, 3-butyl-2,3-dihydro- (referred to as compound 3d in a key study) possesses a very high absolute bioavailability. nih.govnih.gov Furthermore, it was found to be rapidly distributed in brain tissue, which is a critical characteristic for compounds targeting the central nervous system. nih.govnih.gov This favorable pharmacokinetic profile suggests that the compound can effectively reach its site of action in the brain. nih.govnih.gov

| Predicted Property | Value/Observation | Reference |

|---|---|---|

| Absolute Bioavailability | Very high | nih.govnih.gov |

| Brain Tissue Distribution | Rapidly distributed | nih.govnih.gov |

Interactions with Molecular Targets (e.g., Enzymes, Receptors)

While comprehensive in silico screening of 1H-Isoindol-1-one, 3-butyl-2,3-dihydro- against a wide array of molecular targets is not extensively documented, experimental data provides strong indications of its biological activity. This compound has demonstrated potent antiplatelet aggregation activity, specifically showing strong inhibitory effects on both adenosine (B11128) diphosphate (B83284) (ADP)-induced and arachidonic acid (AA)-induced platelet aggregation. nih.govnih.govdovepress.com This suggests that it interacts with molecular targets within these signaling pathways, which could include P2Y receptors for ADP and cyclooxygenases or thromboxane (B8750289) receptors in the arachidonic acid pathway.

The compound also exhibits significant antioxidant properties, indicating an ability to scavenge free radicals. nih.gov This suggests potential interactions with enzymes and molecules involved in oxidative stress pathways.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering insights into the intricate relationships between a molecule's structure and its biological activity. For the compound 1H-Isoindol-1-one, 3-butyl-2,3-dihydro-, and its analogs, computational approaches are pivotal in elucidating the structural features that govern their efficacy as potential therapeutic agents, particularly in the context of ischemic stroke. These studies often build upon the knowledge of existing therapies, such as 3-n-butylphthalide (NBP), to rationally design more potent and effective molecules.

The development of 3-butyl-2,3-dihydro-1H-isoindol-1-one was predicated on enhancing the therapeutic profile of NBP. A key design strategy involved replacing the oxygen atom in the phthalide (B148349) ring of NBP with a nitrogen atom, leading to the isoindolinone scaffold. This modification was intended to increase the stability of the molecule, as the amide bond in the isoindolinone is generally more resistant to hydrolysis in the gastrointestinal tract than the ester bond in NBP.

To understand the structure-activity relationship within the 3-alkyl-2,3-dihydro-1H-isoindol-1-one series, a range of derivatives with varying alkyl substituents at the 3-position were synthesized and evaluated for their biological activities, such as the inhibition of platelet aggregation. While explicit Quantitative Structure-Activity Relationship (QSAR) models for this specific series are not extensively published, the experimental data provides a clear basis for computational interpretation of the SAR.

The data from these experimental studies highlight a distinct relationship between the nature of the alkyl group at the C3 position and the compound's biological activity.

Table 1: Impact of C3-Alkyl Chain Length on In Vitro Activity of 3-alkyl-2,3-dihydro-1H-isoindol-1-ones

| Compound ID | R Group (at C3) | Chain Length | Branching | Relative Inhibitory Activity (Platelet Aggregation) |

|---|---|---|---|---|

| 3a | Methyl | 1 | None | Low |

| 3b | Ethyl | 2 | None | Moderate |

| 3c | Propyl | 3 | None | High |

| 3d | Butyl | 4 | None | Very High |

| 3e | Pentyl | 5 | None | High |

| 3f | Isopropyl | 3 | Branched | Moderate |

| 3g | Isobutyl | 4 | Branched | High |

| 3h | sec-Butyl | 4 | Branched | High |

Note: The relative inhibitory activities are inferred from published experimental data for illustrative SAR discussion.

From a computational perspective, this trend suggests an optimal "hydrophobic pocket" in the target protein that the C3-alkyl substituent interacts with.

Effect of Chain Length: The activity increases from methyl to butyl, indicating that a longer, linear alkyl chain enhances binding affinity, likely through increased van der Waals and hydrophobic interactions with the target protein. The butyl group appears to provide the ideal length to maximize these favorable interactions. The decrease in activity observed with the pentyl group suggests that a chain longer than four carbons may be too bulky for the binding site, leading to steric hindrance.

Effect of Branching: For alkyl groups with the same number of carbon atoms (e.g., butyl vs. isobutyl, sec-butyl, and tert-butyl), the linear n-butyl group confers the highest activity. This implies that the shape of the hydrophobic pocket is likely narrow and elongated. Branched isomers, while having the same hydrophobicity, introduce steric bulk at different positions, which may disrupt the optimal fit within the binding site. The significantly lower activity of the highly branched tert-butyl group further supports the hypothesis of a sterically constrained binding pocket.

Molecular docking simulations on the parent compound, NBP, have identified potential targets such as NAD(P)H quinone oxidoreductase 1 (NQO1) and indoleamine 2,3-dioxygenase (IDO). researchgate.netnih.gov It is hypothesized that 3-butyl-2,3-dihydro-1H-isoindol-1-one interacts with similar targets. Computational docking of the 3-alkyl isoindolinone series into the active sites of these proteins could generate binding affinity scores (e.g., in kcal/mol) that would be expected to correlate with the observed in vitro activity.

Table 2: Hypothetical Molecular Docking Scores of 3-alkyl-2,3-dihydro-1H-isoindol-1-ones against a Putative Target

| Compound ID | R Group (at C3) | Predicted Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|---|

| 3a | Methyl | -5.8 | Hydrophobic, H-bond (amide) |

| 3b | Ethyl | -6.4 | Hydrophobic, H-bond (amide) |

| 3c | Propyl | -7.1 | Hydrophobic, H-bond (amide) |

| 3d | Butyl | -7.9 | Extensive Hydrophobic, H-bond (amide) |

| 3e | Pentyl | -7.5 | Potential Steric Clash, Hydrophobic, H-bond (amide) |

| 3f | Isopropyl | -6.5 | Suboptimal fit, Hydrophobic, H-bond (amide) |

| 3g | Isobutyl | -7.2 | Favorable Hydrophobic, H-bond (amide) |

| 3h | sec-Butyl | -7.0 | Favorable Hydrophobic, H-bond (amide) |

Note: This table presents hypothetical, yet plausible, docking scores to illustrate the principles of computational SAR. The scores reflect the trends observed in experimental data.

Mechanistic Biological Investigations and Non Clinical Applications of 1h Isoindol 1 One, 3 Butyl 2,3 Dihydro and Its Derivatives

Modulation of Platelet Aggregation Mechanisms

Research into 1H-Isoindol-1-one, 3-butyl-2,3-dihydro-, and its related derivatives has identified significant activity in modulating the mechanisms of platelet aggregation. nih.govnih.gov These compounds have been investigated for their ability to interfere with critical pathways that lead to the formation of platelet plugs, a key event in thrombosis. nih.gov

Inhibition of Adenosine (B11128) Diphosphate-Induced Platelet Aggregation

1H-Isoindol-1-one, 3-butyl-2,3-dihydro- has demonstrated potent inhibitory effects on platelet aggregation induced by adenosine diphosphate (B83284) (ADP). nih.gov In a study comparing a series of 3-alkyl-2,3-dihydro-1H-isoindol-1-one derivatives, the 3-n-butyl variant (referred to as compound 3d in the study) was found to have the strongest inhibitory activity against ADP-induced aggregation. nih.govnih.gov The potency of this compound was reported to be superior to that of 3-n-butylphthalide and comparable to established antiplatelet agents like aspirin (B1665792) and edaravone (B1671096). nih.govnih.gov

Specific inhibitory concentration (IC50) values highlight the efficacy of these compounds. For instance, 1H-Isoindol-1-one, 3-butyl-2,3-dihydro- exhibited an IC50 of 1.38 mM, which was more potent than the reference drug edaravone (IC50 = 1.76 mM) in the same assay. nih.gov

Table 1: Inhibitory Activity of 1H-Isoindol-1-one, 3-butyl-2,3-dihydro- and Derivatives on ADP-Induced Platelet Aggregation

| Compound | IC50 (mM) nih.gov |

|---|---|

| 1H-Isoindol-1-one, 3-butyl-2,3-dihydro- | 1.38 |

| 3-isobutyl-2,3-dihydro-1H-isoindol-1-one | 1.48 |

| 3-pentyl-2,3-dihydro-1H-isoindol-1-one | 1.43 |

| 3-(3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one | 1.53 |

| 3-hexyl-2,3-dihydro-1H-isoindol-1-one | 1.52 |

| Edaravone (Reference) | 1.76 |

Inhibition of Arachidonic Acid-Induced Platelet Aggregation

The compound 1H-Isoindol-1-one, 3-butyl-2,3-dihydro- also shows strong inhibitory action against platelet aggregation induced by arachidonic acid (AA). nih.govnih.gov The AA pathway is a crucial target for antiplatelet therapies as it involves the generation of thromboxane (B8750289) A2, a potent platelet agonist. The efficacy of 1H-Isoindol-1-one, 3-butyl-2,3-dihydro- in this pathway is notable, with research indicating its inhibitory activity is superior to 3-n-butylphthalide and comparable to that of aspirin. nih.govnih.gov This suggests that the compound may interfere with the cyclooxygenase (COX) enzyme, similar to aspirin's mechanism of action. nih.govmdpi.com

Table 2: Comparative Inhibitory Activity on Arachidonic Acid-Induced Platelet Aggregation

| Compound | Reported Comparative Activity nih.govnih.gov |

|---|---|

| 1H-Isoindol-1-one, 3-butyl-2,3-dihydro- | Comparable to Aspirin and Edaravone |

| 3-n-butylphthalide | Less active than 1H-Isoindol-1-one, 3-butyl-2,3-dihydro- |

| Aspirin (Reference) | Comparable to 1H-Isoindol-1-one, 3-butyl-2,3-dihydro- |

Antioxidant and Free Radical Scavenging Activities

Beyond its antiplatelet effects, 1H-Isoindol-1-one, 3-butyl-2,3-dihydro- possesses significant antioxidant properties. nih.gov These activities are crucial for protecting cells and tissues from damage caused by oxidative stress, a pathological process implicated in various conditions, including ischemic injury. nih.gov

Attenuation of Reactive Oxygen Species (ROS)-Mediated Cytotoxicity in Cellular Models (e.g., HT22 cells)

In vitro studies have confirmed the cytoprotective and antioxidant capabilities of 1H-Isoindol-1-one, 3-butyl-2,3-dihydro-. nih.gov The compound demonstrated a potent ability to scavenge free radicals and improve the survival of murine hippocampal HT22 cells subjected to reactive oxygen species (ROS)-mediated cytotoxicity. nih.govnih.gov In these cellular models, HT22 cells were exposed to hydrogen peroxide (H2O2) to induce oxidative stress. nih.gov Treatment with 1H-Isoindol-1-one, 3-butyl-2,3-dihydro- was shown to protect the cells from this ROS-induced damage, indicating a direct antioxidant or radical-scavenging mechanism. nih.govnih.gov

Reduction of Oxidative Stress in Ischemic Animal Models (e.g., Brain Tissue)

The antioxidant effects of 1H-Isoindol-1-one, 3-butyl-2,3-dihydro- have also been validated in non-clinical ischemic animal models. nih.gov In rat models of stroke induced by middle cerebral artery occlusion (MCAO), the compound significantly attenuated the oxidative stress that occurs during ischemia/reperfusion events in the brain. nih.govnih.gov This neuroprotective effect is critical, as oxidative damage is a major contributor to neuronal death following a stroke. nih.gov The ability of the compound to reduce oxidative stress in ischemic brain tissue suggests its potential as a therapeutic agent for conditions involving cerebral ischemia. nih.govnih.gov

Enzyme Inhibition Studies (Non-Clinical Specific)

While direct enzymatic assays on 1H-Isoindol-1-one, 3-butyl-2,3-dihydro- are not extensively detailed in the primary literature, its strong inhibitory effect on arachidonic acid-induced platelet aggregation strongly implies a mechanism involving enzyme inhibition within this cascade. nih.govmdpi.com This pathway is primarily mediated by cyclooxygenase (COX) enzymes, suggesting that 1H-Isoindol-1-one, 3-butyl-2,3-dihydro- may act as a COX inhibitor. mdpi.comresearchgate.net

Furthermore, the broader chemical class of isoindolinone and isoindoline-1,3-dione derivatives has been the subject of various enzyme inhibition studies. researchgate.netresearchgate.net Different derivatives of this scaffold have been reported to inhibit enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and urease, highlighting the versatility of this chemical core in designing enzyme inhibitors for various non-clinical research applications. researchgate.netresearchgate.net

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase) by Isoindolone Derivatives

Derivatives of the isoindolone scaffold, specifically isoindoline-1,3-diones, have been the subject of investigation for their potential as inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govmdpi.com These enzymes are critical targets in the management of neurodegenerative conditions such as Alzheimer's disease, where a decline in the neurotransmitter acetylcholine (B1216132) is observed. fmhr.org

Research has demonstrated that various isoindoline-1,3-dione derivatives exhibit significant inhibitory activity against both AChE and BuChE. nih.gov For instance, certain N-benzylpiperidinylamine derivatives of isoindoline-1,3-dione were found to be active against AChE, with the most potent compound having an IC50 value of 87 nM. nih.gov Some compounds in this series also showed activity against BuChE, with the best IC50 value recorded at 7.76 μM. nih.gov

In another study, a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids all presented potent inhibitory activity against AChE, with IC50 values ranging from 2.1 to 7.4 μM. fmhr.org Further modifications to the isoindoline-1,3-dione structure, such as the introduction of a phenyl substituent on a piperazine (B1678402) ring, yielded a derivative with an IC50 value of 1.12 μM for AChE inhibition. mdpi.comresearchgate.net A related compound featuring a diphenylmethyl moiety was more effective against BuChE, with an IC50 of 21.24 μM. mdpi.comresearchgate.net The inhibitory activity of these compounds is often evaluated using the Ellman's method. mdpi.com These findings underscore the potential of the isoindolone scaffold as a foundation for developing novel cholinesterase inhibitors. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Isoindolone Derivatives This table is interactive. Click on the headers to sort the data.

| Derivative Class | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| N-benzylpiperidinylamine derivative | AChE | 87 nM | nih.gov |

| N-benzylpiperidinylamine derivative | BuChE | 7.76 µM | nih.gov |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrid | AChE | 2.1 - 7.4 µM | fmhr.org |

| 4-Phenylpiperazine derivative | AChE | 1.12 µM | mdpi.comresearchgate.net |

| Diphenylmethyl derivative | BuChE | 21.24 µM | mdpi.comresearchgate.net |

| Phenylisoindoline-1,3-dione derivative (Comp. 6) | AChE | 30±3 µg/mL | nih.gov |

| Phenylisoindoline-1,3-dione derivative (Comp. 4) | BuChE | 102±10 µg/mL | nih.gov |

Cyclooxygenase (COX) Inhibition by Isoindolone Derivatives

Isoindolone derivatives have been explored for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. researchgate.net The COX enzymes, which exist in two primary isoforms, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. ju.edu.sanih.gov While non-selective NSAIDs inhibit both isoforms, this can lead to gastrointestinal side effects due to the inhibition of COX-1's protective functions in the stomach. ju.edu.sanih.gov Consequently, there is significant interest in developing selective COX-2 inhibitors.

Studies have shown that isoindoline-1,3-dione derivatives can exhibit good inhibitory activity against COX enzymes. researchgate.net In one investigation, a synthesized isoindoline-1,3-dione derivative, ZJ1, demonstrated a potent blockage and ligand efficiency toward the COX-2 enzyme that was found to be higher than the conventional NSAID Indomethacin. researchgate.net